molecular formula C16H13N7S B11055567 5-(Pyridin-3-yl)-4-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-triazole-3-thiol

5-(Pyridin-3-yl)-4-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2,4-triazole-3-thiol

Cat. No.: B11055567
M. Wt: 335.4 g/mol
InChI Key: DNMZXJDPQLKMMC-UHFFFAOYSA-N
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Description

5-(3-PYRIDYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a pyridine ring, a phenyl ring, and two triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-PYRIDYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions One common approach is to start with the preparation of the triazole rings through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones The pyridine and phenyl rings are then introduced through coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(3-PYRIDYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or disulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-PYRIDYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole rings are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, 5-(3-PYRIDYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is investigated for its potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with specific molecular targets.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-PYRIDYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole rings can bind to metal ions or enzymes, modulating their activity. The pyridine and phenyl rings can participate in π-π stacking interactions or hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-PYRIDYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • 5-(3-PYRIDYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFONE
  • 5-(3-PYRIDYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLTHIOL

Uniqueness

The uniqueness of 5-(3-PYRIDYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H13N7S

Molecular Weight

335.4 g/mol

IUPAC Name

3-pyridin-3-yl-4-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13N7S/c24-16-21-20-15(13-2-1-7-17-8-13)23(16)14-5-3-12(4-6-14)9-22-11-18-10-19-22/h1-8,10-11H,9H2,(H,21,24)

InChI Key

DNMZXJDPQLKMMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2C3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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